molecular formula C11H15BrS B12858076 2-Bromo-3-(4-methylcyclohexyl)thiophene

2-Bromo-3-(4-methylcyclohexyl)thiophene

Cat. No.: B12858076
M. Wt: 259.21 g/mol
InChI Key: VYGNMQUCFUDECU-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-methylcyclohexyl)thiophene is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-methylcyclohexyl)thiophene typically involves the bromination of 3-(4-methylcyclohexyl)thiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid . The reaction proceeds under mild conditions, usually at room temperature, to yield the desired brominated product.

Industrial Production Methods

Industrial production of thiophene derivatives often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or nickel can enhance the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(4-methylcyclohexyl)thiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3-(4-methylcyclohexyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(4-methylcyclohexyl)thiophene involves its interaction with molecular targets through its bromine and thiophene moieties. The bromine atom can participate in electrophilic substitution reactions, while the thiophene ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of biological targets or enhance the electronic properties of materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-(4-methylcyclohexyl)thiophene is unique due to the presence of the 4-methylcyclohexyl group, which imparts distinct steric and electronic effects. This makes it particularly useful in applications requiring specific molecular interactions or electronic properties .

Properties

Molecular Formula

C11H15BrS

Molecular Weight

259.21 g/mol

IUPAC Name

2-bromo-3-(4-methylcyclohexyl)thiophene

InChI

InChI=1S/C11H15BrS/c1-8-2-4-9(5-3-8)10-6-7-13-11(10)12/h6-9H,2-5H2,1H3

InChI Key

VYGNMQUCFUDECU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2=C(SC=C2)Br

Origin of Product

United States

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